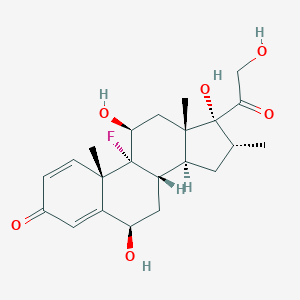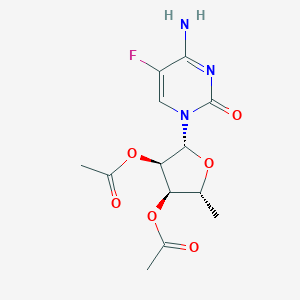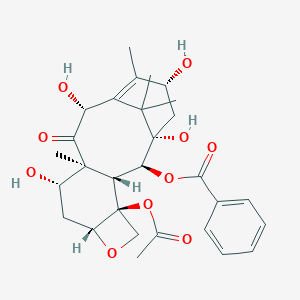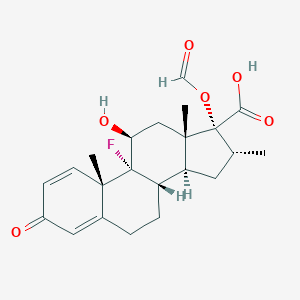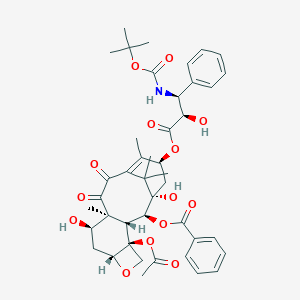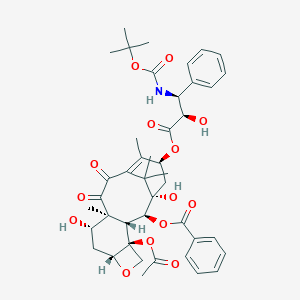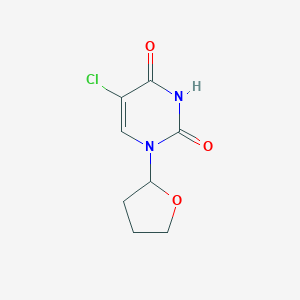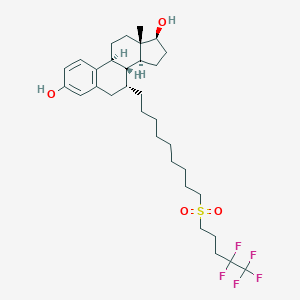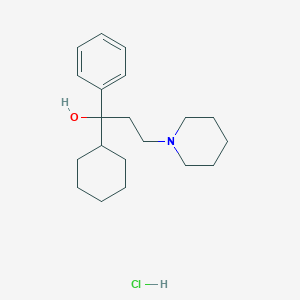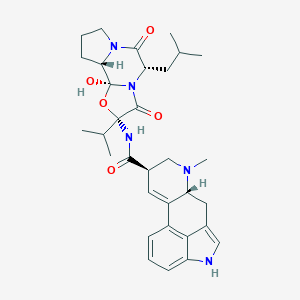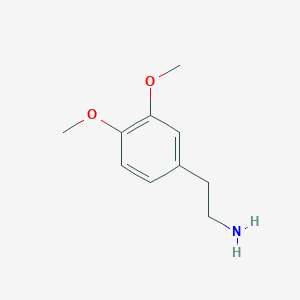
3,4-Dimethoxyphenethylamin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Homoveratrylamin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Biologie: Es wurde auf seine potenzielle Rolle als Monoaminooxidase-Inhibitor untersucht.
Industrie: Es wird als Zwischenprodukt bei der Herstellung verschiedener Chemikalien und Pharmazeutika verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Homoveratrylamin beinhaltet seine Wechselwirkung mit Monoaminooxidase-Enzymen, wobei es als Inhibitor wirkt. Diese Hemmung kann den Metabolismus von Neurotransmittern wie Dopamin beeinflussen, was möglicherweise zu verschiedenen pharmakologischen Wirkungen führt . Die molekularen Ziele umfassen die aktiven Zentren der Monoaminooxidase-Enzyme, und die beteiligten Pfade beziehen sich auf den Neurotransmitter-Metabolismus.
Wirkmechanismus
Target of Action
3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine , where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it can be inferred that DMPEA’s primary targets are likely to be similar to those of dopamine, which include dopamine receptors D1, D2, D3, D4, D5, and TAAR1 .
Mode of Action
Monoamine oxidase is an enzyme that breaks down monoamines, including dopamine. By inhibiting this enzyme, DMPEA may increase the levels of dopamine in the brain .
Biochemical Pathways
DMPEA is closely related to dopamine, a neuromodulatory molecule that plays several important roles in cells . Dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior . Therefore, it is possible that DMPEA may affect similar biochemical pathways.
Pharmacokinetics
Dopamine is synthesized in the brain and kidneys , and it is reasonable to speculate that DMPEA may also be synthesized and metabolized in similar locations.
Result of Action
As a monoamine oxidase inhibitor, dmpea may increase the levels of dopamine in the brain , potentially leading to effects similar to those of increased dopamine levels. These can include increased motivation and reward-motivated behavior .
Action Environment
It is known that dmpea occurs naturally along with mescaline in various species of cacti such as san pedro and peruvian torch . This suggests that it may be stable in the harsh environmental conditions where these cacti grow.
Biochemische Analyse
Biochemical Properties
3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 3,4-Dimethoxyphenethylamine can potentially increase the levels of these neurotransmitters in the brain .
Cellular Effects
Given its structural similarity to dopamine, it may interact with dopamine receptors and influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a monoamine oxidase inhibitor, it may prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability . This could lead to changes in gene expression and cellular function.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Homoveratrylamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Reduktion von 3,4-Dimethoxyphenylacetonitril mittels katalytischer Hydrierung . Eine weitere Methode umfasst die mehrstufige Synthese ausgehend von Vanillin, die die Bildung von 3,4-Dimethoxybenzaldehyd beinhaltet, gefolgt von einer Reihe von Reaktionen, die zu Homoveratrylamin führen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Homoveratrylamin erfolgt in der Regel durch die katalytische Hydrierung von 3,4-Dimethoxyphenylacetonitril. Dieses Verfahren wird aufgrund seiner Effizienz und hohen Ausbeute bevorzugt .
Analyse Chemischer Reaktionen
Reaktionstypen: Homoveratrylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Homoveratrinsäure oxidiert werden.
Reduktion: Es kann zu Derivaten wie Tetrahydroisochinolinen reduziert werden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, um verschiedene Amide und andere Derivate zu bilden.
Gängige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die katalytische Hydrierung mit Palladium auf Kohlenstoff wird häufig eingesetzt.
Substitution: Reagenzien wie Acylchloride und Anhydride werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Homoveratrinsäure.
Reduktion: Tetrahydroisochinolin-Derivate.
Substitution: Verschiedene Amide und substituierte Phenethylamine.
Vergleich Mit ähnlichen Verbindungen
Homoveratrylamin ähnelt anderen Phenethylamin-Derivaten, wie z. B.:
3,4-Dimethoxyphenethylamin: Strukturell ähnlich, aber es fehlt die Ethylamin-Seitenkette.
Meskalin: Enthält eine zusätzliche Methoxygruppe in der 5-Position.
Einzigartigkeit: Die einzigartige Struktur von Homoveratrylamin mit Methoxygruppen in 3- und 4-Position unterscheidet es von anderen Phenethylaminen. Dieses Strukturmerkmal trägt zu seiner spezifischen chemischen Reaktivität und potenziellen pharmakologischen Eigenschaften bei .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUKFYBOAKOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059506 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-Dimethoxyphenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
163 - 165 °C | |
| Record name | 3,4-Dimethoxyphenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00261 [mmHg] | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-20-7 | |
| Record name | 3,4-Dimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoveratrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoveratrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoveratrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoveratrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanamine, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMPEA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQF9T435OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethoxyphenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of homoveratrylamine?
A1: Homoveratrylamine has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol.
Q2: Is there any spectroscopic data available for homoveratrylamine?
A2: While the provided research papers do not delve into detailed spectroscopic characterization of homoveratrylamine itself, they often characterize its derivatives using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ]
Q3: What is the significance of homoveratrylamine in organic synthesis?
A3: Homoveratrylamine serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds, including tetrahydroisoquinolines, which are important structural motifs found in numerous natural products and pharmaceuticals. [, , , , , ]
Q4: How does homoveratrylamine participate in the synthesis of tetrahydroisoquinolines?
A4: Homoveratrylamine undergoes condensation reactions with aldehydes or ketones, followed by cyclization reactions, leading to the formation of tetrahydroisoquinoline derivatives. This synthetic strategy is often referred to as the Pictet-Spengler reaction. [, , , ]
Q5: Can you provide an example of homoveratrylamine being used in the synthesis of a natural product?
A5: Yes, researchers have utilized homoveratrylamine in the total synthesis of lamellarin G trimethyl ether, a marine natural product exhibiting interesting biological activities. []
Q6: The research mentions "ortho-metalated" complexes of homoveratrylamine. What does this mean, and what is their significance?
A6: "Ortho-metalation" refers to the formation of a metal-carbon bond at the ortho position of the aromatic ring in homoveratrylamine, resulting in the formation of cyclometalated complexes. These complexes, particularly those involving palladium, have shown promising catalytic activity in various organic reactions. [, , , , , , , ]
Q7: Can you elaborate on the catalytic applications of ortho-palladated homoveratrylamine complexes?
A7: Ortho-palladated homoveratrylamine complexes have been successfully employed as catalysts in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions are valuable tools for constructing carbon-carbon bonds, which are essential for synthesizing complex organic molecules. [, , ]
Q8: The provided research describes the synthesis of enlarged palladacycles from ortho-palladated homoveratrylamine complexes. How does this occur, and what are the implications?
A8: Researchers have demonstrated the insertion of various unsaturated molecules, such as alkynes, alkenes, and even benzyne, into the palladium-carbon bond of ortho-palladated homoveratrylamine complexes. This process leads to the formation of enlarged palladacycles, which can be further functionalized and utilized in the synthesis of various N-heterocycles. [, , , , , ]
Q9: Are there any specific examples of N-heterocycles synthesized using this strategy?
A9: Yes, researchers have successfully synthesized various N-heterocycles, including tetrahydrobenzazocinones, dihydro-3-benzazocinones, 3-benzazepines, and tribenzazecine derivatives, utilizing the sequential insertion of unsaturated molecules into ortho-palladated homoveratrylamine complexes. [, , , ]
Q10: How does the reactivity of these enlarged palladacycles vary with different substrates?
A10: The reactivity of enlarged palladacycles derived from ortho-palladated homoveratrylamine complexes is influenced by the nature of the inserted unsaturated molecule and the reaction conditions. For instance, reactions with carbon monoxide can lead to different products depending on the solvent and the presence of other reagents. [, ]
Q11: Does homoveratrylamine possess any inherent biological activity?
A11: While homoveratrylamine itself may not exhibit significant biological activity, it serves as a key structural motif in various biologically active compounds, including some psychotropic drugs and natural products. [, , ]
Q12: Can you elaborate on the structure-activity relationships of homoveratrylamine derivatives?
A12: Modifications to the homoveratrylamine structure, such as substitutions on the aromatic ring or variations in the side chain, can significantly influence the biological activity and potency of its derivatives. [, ]
Q13: What are some examples of biologically active compounds containing the homoveratrylamine moiety?
A13: Examples include (±)-N-formylnornuciferine, a compound with cardiotonic activity, and certain 1,4-benzoxazine derivatives that exhibit intracellular calcium activity. [, ]
Q14: How does the presence of a homoveratrylamine moiety in 1,4-benzoxazines affect their biological activity?
A14: Studies have shown that 1,4-benzoxazines possessing a homoveratrylamine moiety at the 2-position exhibit enhanced potency in modulating intracellular calcium levels. The chain length and the nature of the amine substituent further influence their activity. []
Q15: Has homoveratrylamine been used in the synthesis of compounds targeting specific receptors or biological targets?
A15: Yes, researchers have synthesized homoveratrylamine derivatives, such as certain pyridazinone compounds, designed to target specific biological targets, demonstrating anti-inflammatory and analgesic properties. []
Q16: Are there any specific examples of homoveratrylamine derivatives being explored as potential therapeutic agents?
A16: While the provided research does not delve into specific therapeutic applications, the synthesis and biological evaluation of various homoveratrylamine derivatives, such as those with anti-inflammatory and analgesic properties, suggest their potential as lead compounds for drug development. []
Q17: The research mentions "aza-analogs" of certain alkaloids. What are aza-analogs, and why are they significant?
A17: Aza-analogs are compounds in which a carbon atom, typically within a ring structure, is replaced with a nitrogen atom. In the context of biologically active alkaloids, creating aza-analogs can alter their pharmacological properties, potentially leading to improved efficacy or reduced toxicity. []
Q18: Can you provide an example of homoveratrylamine being used in the synthesis of an aza-analog?
A18: Researchers have synthesized 2-azaemetine, an aza-analog of the naturally occurring alkaloid emetine, using homoveratrylamine as a starting material. []
Q19: What is the significance of studying the biological activity of these aza-analogs?
A19: Investigating the biological activity of aza-analogs, such as 2-azaemetine, provides insights into the structure-activity relationships of the parent compounds and can lead to the discovery of new therapeutic agents with potentially improved pharmacological profiles. []
Q20: Has computational chemistry been employed in the study of homoveratrylamine and its derivatives?
A20: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been utilized to study the reactivity of homoveratrylamine-derived palladacycles and to investigate the mechanisms of their reactions. [, ]
Q21: Can you provide an example of DFT calculations being used to explain the reactivity of homoveratrylamine derivatives?
A21: DFT calculations were used to elucidate the mechanism of a unique isomerization process observed in the reaction of eight-membered palladacycles, derived from homoveratrylamine, with carbon monoxide. These calculations helped rationalize the observed conversion of a fumarate to a maleate derivative. []
Q22: What other computational methods could be employed to further study homoveratrylamine and its derivatives?
A22: Besides DFT, other computational techniques such as molecular dynamics simulations, molecular docking studies, and quantitative structure-activity relationship (QSAR) modeling could be employed to investigate the conformational properties, interactions with biological targets, and predict the activities of novel homoveratrylamine derivatives. []
Q23: The research mentions using homoveratrylamine in supramolecular chemistry. Can you explain this aspect?
A23: Homoveratrylamine, due to its primary amine group, can participate in hydrogen bonding interactions. This property has been exploited in supramolecular chemistry to design and synthesize self-assembled structures, such as hetero-double-stranded helices, using homoveratrylammonium cations and suitable anionic counterparts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
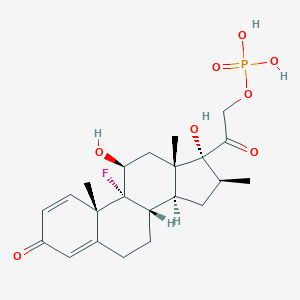

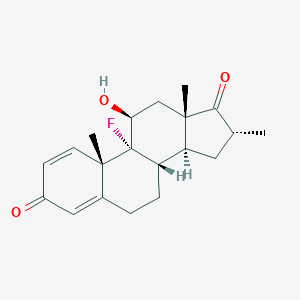
![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
